molecular formula C20H15Cl3N2O2 B3036753 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 400077-68-1

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No. B3036753
CAS RN: 400077-68-1
M. Wt: 421.7 g/mol
InChI Key: WYHVWBWNACMXOE-YSURURNPSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a dichlorobenzoyl group (an aromatic ring with two chlorine atoms and a carbonyl group), and a chlorobenzyl group (an aromatic ring with a chlorine atom and a methyl group attached to a carbonyl group). The exact structure and properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the oxime group could potentially undergo a Beckmann rearrangement to form an amide, or the dichlorobenzoyl group could potentially undergo further chlorination or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple chlorine atoms could potentially make the compound relatively dense and polar, while the presence of aromatic rings could potentially make the compound relatively stable and resistant to reactions .

Scientific Research Applications

Supramolecular Chains and Single Molecule Magnets

  • Application : The compound has been used in coordination with paramagnetic transition metal ions, resulting in a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior and is linked via Na(+) cations into a 1D polymeric topology.
  • Reference : (Giannopoulos et al., 2014)

NMR Spectroscopy and DFT Calculations

  • Application : The E-isomer of 1‐vinylpyrrole‐2‐carbaldehyde adopts preferable conformation with anti-orientation of the vinyl group relative to the carbaldehyde oxime group. This conformation is stabilized by CH···N intramolecular hydrogen bond, which has been substantiated by NMR spectroscopy and DFT calculations.
  • Reference : (Afonin et al., 2009)

Organophosphate Poisoning Therapy

  • Application : Oximes, including variants of this compound, are used in the therapy of organophosphate poisoning. They interact with organophosphates to form products claimed to be more toxic than the organophosphate itself.
  • Reference : (Portmann et al., 1991)

Sonogashira-Type Reactions

  • Application : Used as precursors in Sonogashira-type cross-coupling reactions to provide corresponding aldehydes. These oximes are transformed into various compounds through silver-triflate-catalysed regioselective cyclisation.
  • Reference : (Vilkauskaitė et al., 2011)

Zinc(II) Carboxylate Chemistry

  • Application : The initial employment in zinc(II) carboxylate chemistry. Synthesis, crystal structures, and IR characterization of zinc(II) complexes using pyridyl oxime ligands.
  • Reference : (Konidaris et al., 2009)

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, if this compound were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is handled. For example, many chlorinated compounds are potentially hazardous and should be handled with care .

Future Directions

The potential future directions for research on this compound would depend on its specific properties and potential applications. For example, if this compound has interesting biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

[5-[(E)-(4-chlorophenyl)methoxyiminomethyl]-1-methylpyrrol-3-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O2/c1-25-11-14(20(26)18-7-6-16(22)9-19(18)23)8-17(25)10-24-27-12-13-2-4-15(21)5-3-13/h2-11H,12H2,1H3/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHVWBWNACMXOE-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=NOCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=N/OCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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